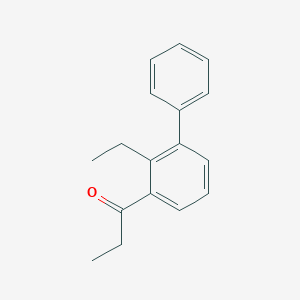
1-(2-Ethylbiphenyl-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylbiphenyl-3-yl)propan-1-one is a chemical compound with the molecular formula C17H18O and a molecular weight of 238.324 daltons . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a biphenyl group substituted with an ethyl group and a propanone moiety.
Métodos De Preparación
The synthesis of 1-(2-Ethylbiphenyl-3-yl)propan-1-one typically involves the reaction of 2-ethylbiphenyl with propanone under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2-Ethylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Ethylbiphenyl-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
1-(2-Ethylbiphenyl-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Methylbiphenyl-3-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Phenylbiphenyl-3-yl)propan-1-one: Contains a phenyl group instead of an ethyl group.
1-(2-Isopropylbiphenyl-3-yl)propan-1-one: Features an isopropyl group instead of an ethyl group.
Propiedades
Número CAS |
5410-13-9 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-(2-ethyl-3-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-3-14-15(13-9-6-5-7-10-13)11-8-12-16(14)17(18)4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
VDGRKNQCFIEKRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1C(=O)CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


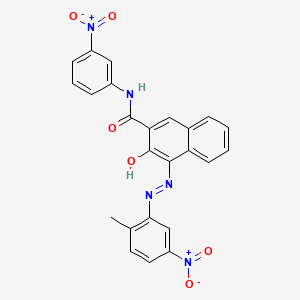



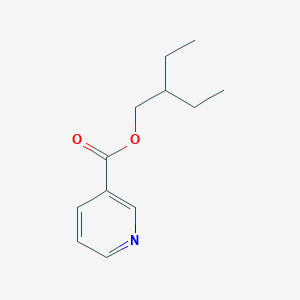


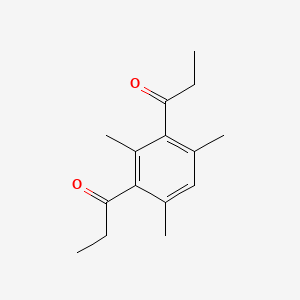
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
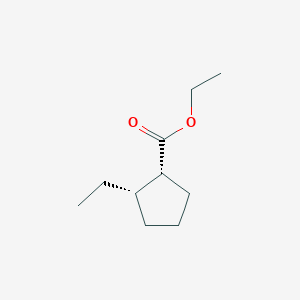
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

